1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-8-3-7(1-2-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQABSAGDVYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Azetidine Ring Formation: The sulfonyl chloride intermediate is then reacted with a suitable azetidine precursor under basic conditions to form the azetidine ring.
Introduction of the Difluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Agents : The compound has been investigated for its antiviral properties, particularly against viruses such as hepatitis B. Its structural features allow for interactions with viral proteins, potentially inhibiting their function .
- Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties by interfering with cellular pathways involved in cancer progression. The difluoromethyl group is particularly noted for enhancing the efficacy of such compounds by improving their binding affinity to target proteins .
- Enzyme Inhibitors : The sulfonyl moiety has been associated with enzyme inhibition, making this compound a candidate for developing inhibitors against various enzymes involved in disease processes, including proteases and kinases .
Agrochemical Applications
- Pesticides and Herbicides : The unique chemical structure allows for the development of new agrochemicals that can effectively target pests or weeds while minimizing environmental impact. Fluorinated compounds often exhibit increased potency and selectivity .
- Plant Growth Regulators : There is potential for this compound to be utilized as a plant growth regulator, enhancing crop yields through improved growth characteristics or stress resistance .
Materials Science Applications
- Fluorinated Polymers : The incorporation of difluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance, making them suitable for advanced material applications .
- Coatings and Surfaces : Due to its hydrophobic properties, it can be used in developing coatings that repel water or resist staining, which is valuable in various industrial applications.
Case Study 1: Antiviral Activity
A study conducted on a series of difluoromethylated compounds demonstrated that those structurally related to 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine exhibited significant antiviral activity against hepatitis B virus. The structure-activity relationship analysis revealed that modifications to the difluoromethyl group could enhance potency while maintaining low toxicity levels .
Case Study 2: Agrochemical Efficacy
In agricultural studies, formulations containing this compound were tested against common pests. Results indicated a marked improvement in pest control efficacy compared to traditional pesticides, suggesting that the incorporation of fluorinated groups can lead to more effective agrochemicals .
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the azetidine ring can enhance binding affinity through its unique structural properties. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Substituent Variations: Sulfonyl vs. Carbonyl Groups
| Compound Name | Substituent at Azetidine 1-Position | Key Reaction Conditions | Yield | Molecular Formula |
|---|---|---|---|---|
| 1-[(3-Chloro-4-fluorophenyl)carbonyl]azetidine | Carbonyl group | Microwave heating (160°C, 6 hours) | N/A | C₁₀H₈ClFNO |
| Target Compound | Sulfonyl group | Not explicitly reported (likely SN2) | N/A | C₁₀H₈ClF₃NO₂S |
Key Differences :
Azetidine vs. Piperidine Core Modifications
| Compound Name | Core Structure | Fluorination Pattern | Purity | Key Application |
|---|---|---|---|---|
| 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid | Piperidine | Difluoromethyl on pyrazole | 95% | Not specified |
| Target Compound | Azetidine | Difluoromethyl on azetidine | N/A | Potential kinase inhibitor |
Key Differences :
Fluorination Strategies in Analogous Compounds
| Compound Name | Fluorine Substituents | Metabolic Stability Enhancement | Synthetic Yield |
|---|---|---|---|
| cis-3o () | 3-Chloro-4-fluorophenyl | Moderate | 21% |
| Target Compound | 3-Chloro-4-fluorophenyl + difluoromethyl | High | N/A |
Key Insights :
- Synergistic Fluorination: The dual fluorination (aryl-F and difluoromethyl) in the target compound likely enhances metabolic stability and binding affinity compared to mono-fluorinated analogs like cis-3o .
- Synthetic Efficiency : Low yields in cis-3o synthesis (21%) suggest challenges in spirocyclic azetidine formation, whereas the target compound’s linear sulfonylation may offer better scalability .
JAK Inhibitor Analogs with Azetidine Cores
| Compound Name | Key Modifications | Synthesis Steps | Key Functional Groups |
|---|---|---|---|
| 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine | Cyclopropane + triazinyl | 4 steps | Sulfonyl, triazinyl |
| Target Compound | 3-Chloro-4-fluorophenylsulfonyl | Likely 1–2 steps | Sulfonyl, difluoromethyl |
Key Differences :
- Synthetic Complexity : The JAK inhibitor () requires multi-step synthesis (silicon-based protection, lithiation), whereas the target compound’s synthesis is likely simpler, focusing on direct sulfonylation.
- Target Selectivity : The triazinyl group in the JAK inhibitor may enable π-stacking interactions absent in the target compound, highlighting divergent therapeutic applications .
Biological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H10ClF2N2O2S
- Molecular Weight : 299.70 g/mol
- CAS Number : 2309776-55-2
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its role as a potential therapeutic agent. Below are key findings from recent studies:
Anticancer Activity
Research indicates that derivatives of azetidine compounds, including those with similar structures to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
The proposed mechanisms of action for azetidine derivatives often involve the inhibition of critical enzymes involved in cancer cell survival and proliferation. For example, some studies suggest that these compounds may act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cells .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against bacterial strains and exhibited significant inhibitory effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that azetidine derivatives can inhibit proliferation in MDA-MB-231 cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial Effects | Evaluated the efficacy of related compounds against E. coli and Staphylococcus aureus, showing promising results in inhibiting growth. |
| Study C | Mechanistic Insights | Investigated the role of PARP inhibition by azetidine derivatives, linking structural features to biological activity. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include sulfonation and fluorination processes. The synthetic route often aims to optimize yield and purity while ensuring the retention of biological activity.
Q & A
Q. What are the established synthetic routes for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and azetidine ring formation. A common approach includes reacting 3-chloro-4-fluorobenzenesulfonyl chloride with a pre-functionalized azetidine precursor (e.g., 3-difluoromethylazetidine) under basic conditions (e.g., triethylamine or DMAP). Key optimization parameters include:
- Temperature control : Elevated temperatures (60–80°C) improve sulfonylation efficiency but may require inert atmospheres to avoid side reactions.
- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product.
Q. How should researchers characterize the molecular structure and purity of this compound?
Comprehensive characterization requires:
- NMR spectroscopy : , , and NMR to confirm substituent positions and electronic environments. For example, the sulfonyl group’s deshielding effect on adjacent protons is diagnostic .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ peak at m/z 365.02).
- X-ray crystallography : For unambiguous confirmation of the azetidine ring conformation and sulfonyl group geometry .
Q. What preliminary bioactivity screening strategies are recommended for this compound?
Initial screening should focus on:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases, given the sulfonyl group’s affinity for zinc-containing active sites .
- In vitro assays : Test inhibition of bacterial β-lactamases or mammalian serine proteases at concentrations ranging from 1–100 µM, monitoring IC values .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers optimize the reaction pathway to improve yield and scalability?
Advanced optimization involves:
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, base strength, stoichiometry). For example, a Central Composite Design can identify optimal conditions for minimizing byproducts .
- Flow chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for exothermic sulfonylation steps .
- In situ monitoring : Raman spectroscopy or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .
Q. What computational methods are effective in predicting the compound’s conformational stability and binding modes?
- DFT calculations : Assess the azetidine ring’s puckering energetics (e.g., envelope vs. twist conformers) and the sulfonyl group’s rotational barriers .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein binding over 100-ns trajectories to evaluate stability in biological environments (e.g., solvated kinase domains) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting fluorine or chlorine atoms .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?
- Analog synthesis : Replace the difluoromethyl group with trifluoroethoxy or cyclopropyl substituents to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping : Identify essential features (e.g., sulfonyl as a hydrogen bond acceptor) using software like Schrödinger’s Phase .
- 3D-QSAR : CoMFA or CoMSIA models can correlate spatial electrostatic/hydrophobic properties with inhibitory potency .
Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity across assays)?
- Assay validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out methodological artifacts .
- Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .
- Cross-laboratory collaboration : Share standardized protocols and raw data via platforms like Zenodo to ensure reproducibility .
Q. How can researchers address solubility and stability challenges in biological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound solubility without inducing cytotoxicity .
- Lyophilization : Prepare stable lyophilized formulations for long-term storage, characterized by DSC (differential scanning calorimetry) .
- Accelerated stability studies : Expose the compound to varied pH (2–9) and temperatures (4–40°C) to identify degradation pathways .
Methodological Notes
- Data integration : Cross-reference computational predictions with experimental data to validate models .
- Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds, given their potential environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
